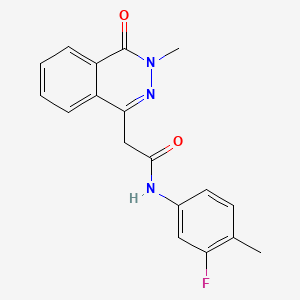![molecular formula C21H20N2O B4199669 2-(4-methylbenzoyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4199669.png)
2-(4-methylbenzoyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
2-(4-methylbenzoyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (referred to as MBPP) is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. MBPP belongs to the class of pyrrolopyrazines, which have been found to exhibit diverse biological activities.
Mechanism of Action
The mechanism of action of MBPP is not fully understood. However, it has been proposed that MBPP may exert its biological effects by modulating the activity of various enzymes and receptors. For instance, MBPP has been found to inhibit the activity of protein kinases, which are involved in cell proliferation and survival. Moreover, MBPP has been shown to bind to GPCRs, which can activate or inhibit downstream signaling pathways.
Biochemical and Physiological Effects
MBPP has been found to exhibit various biochemical and physiological effects. For instance, MBPP has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of protein kinases. Moreover, MBPP has been found to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis C virus. Additionally, MBPP has been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
MBPP has several advantages for lab experiments, including its high potency and selectivity for various targets. Moreover, MBPP has a relatively simple structure, which makes it easy to synthesize and modify. However, there are also some limitations associated with the use of MBPP in lab experiments. For instance, MBPP has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Moreover, MBPP can exhibit cytotoxicity at high concentrations, which can interfere with the interpretation of experimental results.
Future Directions
There are several future directions for the research on MBPP. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Moreover, further studies are needed to elucidate the mechanism of action of MBPP and its interactions with various targets. Additionally, efforts should be made to optimize the synthesis of MBPP and to develop more potent and selective analogs of MBPP. Finally, the potential toxicity and pharmacokinetics of MBPP should be further investigated to ensure its safety and efficacy in clinical applications.
Scientific Research Applications
MBPP has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been found to exhibit anticancer, antiviral, and antibacterial activities. MBPP has also been investigated as a potential inhibitor of protein kinases, which play a critical role in cell signaling and regulation. Moreover, MBPP has been explored as a potential ligand for G protein-coupled receptors (GPCRs), which are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response.
properties
IUPAC Name |
(4-methylphenyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-16-9-11-18(12-10-16)21(24)23-15-14-22-13-5-8-19(22)20(23)17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCCNZRAGIPSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4199588.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-isopropylphenyl)-3-piperidinecarboxamide](/img/structure/B4199599.png)
![N-[2-(2-chlorophenoxy)ethyl]-5-nitro-2-pyridinamine](/img/structure/B4199627.png)
![3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4199635.png)
![6-chloro-4-[4-(3-thietanyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4199642.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4199648.png)


![4-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4199663.png)
![3-{[4-(3-fluorobenzoyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4199665.png)
![ethyl 1-[3-(phenylthio)propanoyl]-3-piperidinecarboxylate](/img/structure/B4199666.png)
![N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4199672.png)
![N-(3-bromo-4-methylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4199678.png)